molecular formula C5H9N3O4S B2980899 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide CAS No. 2060045-17-0

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide

Cat. No.: B2980899
CAS No.: 2060045-17-0
M. Wt: 207.2
InChI Key: SPAWSNFTOACTBX-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C5H9N3O4S and its molecular weight is 207.2. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One of the notable applications of 1,3,4-oxadiazole derivatives, related to the chemical class of the compound , is in the field of corrosion inhibition. Specifically, derivatives like 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1,3,4-oxadiazole-2-thiol and its analogs have been studied for their ability to protect mild steel in sulphuric acid environments. These studies highlight the efficacy of such compounds in forming protective layers on metal surfaces, thereby mitigating corrosion. The effectiveness of these inhibitors is attributed to their adsorption characteristics, following the Langmuir adsorption isotherm model, indicating a combination of physical and chemical adsorption mechanisms on the steel surface (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Applications

Compounds bearing the 1,3,4-oxadiazole moiety, akin to the structure of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide, have shown promising antibacterial and antifungal properties. For instance, new sulfone derivatives containing the 1,3,4-oxadiazole moiety demonstrated significant antibacterial activity against tobacco bacterial wilt, with some compounds inhibiting the growth of Ralstonia solanacearum more effectively than commercial bactericides. This finding suggests the potential for developing these derivatives as plant bactericides (Xu et al., 2012). Additionally, similar sulfone compounds with 1,3,4-oxadiazole moieties exhibited good antifungal activities against various plant pathogenic fungi, highlighting their potential as agrochemicals (Xu et al., 2011).

Antioxidant Properties

The antioxidant activity of sulfone/sulfonamide-linked bis(oxadiazoles), among other derivatives, has been investigated, showing that compounds like methyl-substituted bis(oxadiazoles) exhibit potential as antioxidant agents. This indicates the versatility of the oxadiazole core in contributing to the antioxidative properties of these molecules, which could have implications in designing drugs with antioxidant capabilities (Padmaja et al., 2014).

Anti-Inflammatory and Anti-Cancer Activities

Research into the applications of 1,3,4-oxadiazole derivatives also extends into anti-inflammatory and anti-cancer activities. Novel sulfonamide-based 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their bioactivity, showing significant anti-inflammatory and anti-diabetic properties in some cases. This suggests the potential for these compounds in therapeutic applications targeting inflammation and diabetes (Kavitha, Nasarullah, & Kannan, 2019).

Properties

IUPAC Name

2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4S/c1-4-7-8(5(9)12-4)2-3-13(6,10)11/h2-3H2,1H3,(H2,6,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAWSNFTOACTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)O1)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060045-17-0
Record name 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide
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